molecular formula C19H16N6OS B2566888 N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891103-32-5

N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2566888
CAS No.: 891103-32-5
M. Wt: 376.44
InChI Key: LWPUADCZPHLWFK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in pharmaceutical development, which is fused with a pyridine moiety and functionalized with a thioether-linked acetamide group bearing a 2-methylphenyl substituent . This specific molecular architecture, particularly the sulfanyl acetamide linkage, makes it a valuable intermediate for synthesizing more complex molecules and for probing structure-activity relationships . Compounds within the 1,2,4-triazole class have demonstrated a wide spectrum of significant biological activities in scientific literature, including antimicrobial, anticancer, and enzyme inhibitory properties . Researchers can utilize this compound as a key building block in the design of novel enzyme inhibitors or as a candidate for high-throughput screening campaigns to identify new therapeutic leads. Its mechanism of action is anticipated to involve interactions with specific enzymatic targets, such as kinases, potentially disrupting critical signaling pathways in cells . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-6-2-3-7-14(13)21-18(26)12-27-19-23-22-17-10-9-16(24-25(17)19)15-8-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPUADCZPHLWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety, which is known for its pharmacological relevance. The presence of the sulfanyl group and the acetamide functionality further enhance its potential as a therapeutic agent.

In Vitro Studies

Recent studies have evaluated the biological activity of similar triazolo-pyridazine derivatives, indicating promising results against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These values suggest that the compound may possess significant anticancer properties, potentially acting through inhibition of specific kinases involved in tumor growth and survival .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of c-Met Kinase : Similar compounds have shown to inhibit c-Met kinase activity with IC50 values comparable to established inhibitors like Foretinib .
  • Induction of Apoptosis : The ability to induce late apoptosis in cancer cells has been observed in related compounds, suggesting that this compound may also promote programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyridazine and triazole rings significantly affect biological activity. The inclusion of specific substituents can enhance potency and selectivity against targeted kinases .

Case Study 1: Inhibition of c-Met Kinase

A study focused on a series of triazolo-pyridazine derivatives demonstrated that certain modifications led to enhanced inhibitory effects on c-Met kinase. The compound 12e , structurally similar to this compound, showed remarkable potency with an IC50 value of 0.09 μM against c-Met .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation evaluated the cytotoxic effects of various derivatives on A549 and MCF-7 cell lines. The results indicated that compounds with similar structural features exhibited IC50 values under 10 μM, highlighting their potential as effective anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. The triazole and pyridazine moieties are known to interact with biological targets involved in cancer proliferation and survival pathways. For instance, studies have shown that derivatives of triazolo-pyridazine compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Enzyme Inhibition

This compound's structure suggests potential as an enzyme inhibitor. Compounds with similar scaffolds have been documented to inhibit key enzymes such as kinases and proteases that are implicated in cancer and inflammatory diseases. The presence of the pyridine and triazole rings enhances the binding affinity to these enzymes, making them promising candidates for drug development aimed at treating diseases linked to dysregulated enzyme activity .

Psychopharmacological Effects

Recent studies have indicated that compounds featuring the triazolo-pyridazine structure may possess psychopharmacological effects, potentially serving as anxiolytics or antidepressants. The modulation of neurotransmitter systems by such compounds could lead to therapeutic benefits in mood disorders. Research into related compounds has highlighted their ability to influence serotonin and dopamine pathways, which are critical in managing anxiety and depression .

Fungicidal Properties

There is emerging interest in the agricultural applications of this compound as a potential fungicide. The compound's ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways could provide a basis for developing new fungicides that are effective against resistant strains of plant pathogens. The exploration of similar chemical structures has shown promise in controlling diseases like wheat head blight, suggesting a pathway for further research into this compound's agricultural utility .

Synthetic Pathways

The synthesis of this compound involves complex synthetic strategies that allow for structural modifications aimed at enhancing biological activity or reducing toxicity. Techniques such as nucleophilic aromatic substitution and multicomponent reactions have been employed to generate diverse derivatives with tailored properties for specific applications in medicinal chemistry and agriculture .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazolo[4,3-b]pyridazine Derivatives

  • N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide (): This compound replaces the pyridin-2-yl group with pyridin-3-yl, altering electronic distribution and steric interactions.
  • 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides ():
    These derivatives lack the pyridazine ring but share the triazole-sulfanyl acetamide motif. Studies indicate anti-exudative activity in rat models, suggesting the sulfanyl acetamide group is critical for modulating inflammatory pathways .

Imidazo[1,2-a]pyridine Derivatives

  • N-Phenyl-6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide ():
    The imidazo-pyridine core replaces triazolo-pyridazine, offering a larger planar surface for π-π interactions. The carboxamide group at position 2 may confer similar hydrogen-bonding capabilities to the sulfanyl acetamide in the target compound .
  • 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide ():
    This derivative substitutes the triazolo-pyridazine core with imidazo-pyridine and introduces a methylphenyl group. The absence of a sulfur atom in the acetamide side chain could reduce metabolic stability compared to sulfanyl-containing analogs .

Sulfanyl Acetamide-Containing Compounds

  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (): This compound features a pyrimidine-sulfanyl acetamide group.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Triazolo[4,3-b]pyridazine Pyridin-2-yl, sulfanyl acetamide 420.46 g/mol High polarity, metabolic stability
N-{3-[3-(Pyridin-3-yl)-triazolo...} () Triazolo[4,3-b]pyridazine Pyridin-3-yl, thiazine-acetamide 412.48 g/mol Increased lipophilicity
N-Phenyl-6-(pyridin-2-yl)imidazo... () Imidazo[1,2-a]pyridine Pyridin-2-yl, carboxamide 316.35 g/mol Enhanced π-π stacking potential
N-(2-Chlorophenyl)-pyrimidinyl... () Pyrimidine Chlorophenyl, sulfanyl acetamide 323.83 g/mol Electron-rich core

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